Phenol, 4-(phenyltelluro)-

Description

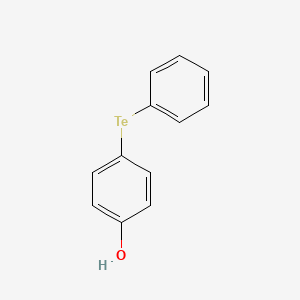

Phenol, 4-(phenyltelluro)- is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further bonded to the para position of a phenol ring

Properties

CAS No. |

144382-05-8 |

|---|---|

Molecular Formula |

C12H10OTe |

Molecular Weight |

297.8 g/mol |

IUPAC Name |

4-phenyltellanylphenol |

InChI |

InChI=1S/C12H10OTe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |

InChI Key |

YIEMDZCYMGKLBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(phenyltelluro)- typically involves the reaction of phenol with a phenyltellurium reagent. One common method is the reaction of phenol with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.

Industrial Production Methods: While specific industrial production methods for Phenol, 4-(phenyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the toxicity of tellurium compounds.

Chemical Reactions Analysis

Radical-Trapping Antioxidant Activity

The phenyltelluro group enhances radical-trapping efficiency through a dual mechanism involving oxygen-atom transfer (OAT) and hydrogen-atom transfer (HAT) .

Mechanism (Fig. 1):

-

OAT : The tellurium atom accepts an oxygen atom from lipid peroxyl radicals (ROO- ), forming a telluroxide intermediate (R–Te=O).

-

HAT : The phenolic hydroxyl group donates a hydrogen atom to the resulting alkoxyl radical (RO- ), regenerating the tellurium compound.

-

Regeneration : Thiol co-antioxidants (e.g., N-acetylcysteine) reduce the telluroxide back to the active form, enabling catalytic radical quenching .

Key Findings :

-

Inhibition Times : Compounds with electron-donating para-substituents on the phenyltelluro group (e.g., –OCH₃) exhibit prolonged inhibition times (T<sub>inh</sub> = 571–609 min) compared to α-tocopherol (T<sub>inh</sub> = 180 min) .

-

Thiol Consumption : Tellurium-based antioxidants increase thiol consumption rates (e.g., 150–200 µM/h) due to regeneration cycles, contrasting with non-regenerative antioxidants like α-tocopherol (33 µM/h) .

| Property | 4-(Phenyltelluro)phenol | α-Tocopherol |

|---|---|---|

| Inhibition Time (min) | 571–609 | 180 |

| Thiol Consumption (µM/h) | 150–200 | 33 |

Electrophilic Aromatic Substitution

The phenolic ring remains activated for electrophilic substitution, though the bulky phenyltelluro group induces steric and electronic effects:

-

Nitration : Reactions with dilute HNO₃ yield 2-nitro and 4-nitro derivatives. The para position is favored due to resonance stabilization from the –OH group .

-

Halogenation : Bromination in non-polar solvents produces mono-substituted products (e.g., 3-bromo-4-(phenyltelluro)phenol), while bromine water leads to trisubstitution at the 2,4,6 positions .

Directing Effects :

-

The –OH group strongly activates the ring (ortho/para-directing).

-

The phenyltelluro group, a moderate electron donor via resonance, slightly deactivates the ring but does not override –OH’s directing influence .

Oxidation and Redox Reactivity

Tellurium’s variable oxidation states (–II, +IV, +VI) enable diverse redox transformations:

-

Oxidation to Telluroxides : Reaction with H₂O₂ or ROO- forms telluroxides (Ar–Te=O), which decompose to Te(IV) species under strong oxidative conditions .

-

Disproportionation : In acidic media, Te(–II) can disproportionate to elemental Te(0) and Te(IV) oxides .

Stability :

-

Tellurium’s lower electronegativity compared to sulfur or selenium increases susceptibility to oxidation, necessitating stabilizing co-antioxidants (e.g., thiols) .

Comparative Reactivity with Selenium and Sulfur Analogs

Tellurium’s larger atomic radius and polarizability result in:

-

Higher Radical-Trapping Efficiency : Rate constants (k<sub>inh</sub>) for tellurium phenols exceed those of selenium and sulfur analogs by 2–3 orders of magnitude .

-

Reduced Hydrolytic Stability : Tellurium compounds are more prone to hydrolysis than sulfur/selenium counterparts, limiting their use in aqueous media .

Synthetic Limitations and Challenges

Scientific Research Applications

Phenol, 4-(phenyltelluro)- has several applications in scientific research:

Biology: Studied for its potential antioxidant properties due to the presence of tellurium.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs with unique mechanisms of action.

Mechanism of Action

The mechanism of action of Phenol, 4-(phenyltelluro)- involves its interaction with various molecular targets. The tellurium atom can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways involved in oxidative stress and inflammation. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Phenol: The parent compound, which lacks the tellurium atom.

Thiophenol: Contains a sulfur atom instead of tellurium.

Selenophenol: Contains a selenium atom instead of tellurium.

Comparison: Phenol, 4-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Compared to phenol, thiophenol, and selenophenol, the tellurium-containing compound exhibits different reactivity patterns, particularly in redox reactions. This makes it a valuable compound for specific applications where the unique properties of tellurium are advantageous.

Q & A

Basic: What are the common synthetic routes for 4-(phenyltelluro)phenol, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-(phenyltelluro)prop-2-en-1-ol (a structural analog) was synthesized via tellurium insertion into alkenols, yielding 24% with NMR confirmation (δ 7.82-7.76 ppm for aromatic protons, δ 4.21 ppm for -CH2OH) . Key steps:

- Use of aziridine/thiirane precursors for organotelluride synthesis .

- Characterization via H/C NMR, focusing on tellurium-induced deshielding in aromatic regions.

Basic: How do physical properties (e.g., solubility, stability) impact experimental design for 4-(phenyltelluro)phenol?

Methodological Answer:

The compound’s stability is sensitive to oxidation and humidity. Design considerations:

- Storage: Under inert gas (N2/Ar) to prevent Te oxidation.

- Solubility: Polar aprotic solvents (e.g., DMSO) enhance stability; avoid acidic conditions to prevent toxic gas release (e.g., H2Te) .

- Reactivity: Monitor via TLC or UV-Vis spectroscopy for degradation during catalysis studies .

Advanced: How can researchers resolve contradictions in reported catalytic activities of phenyltelluro-phenol derivatives?

Methodological Answer:

Contradictions often arise from nonbonded interactions (e.g., Te⋯O/S) influencing glutathione peroxidase (GPx)-like activity. Strategies:

- Control experiments: Compare β-phenyltelluro amines (lacking Te⋯O/S interactions) with derivatives containing such interactions .

- Kinetic analysis: Use Michaelis-Menten models to isolate catalytic efficiency (kcat/Km) from substrate binding effects.

- Computational modeling: DFT studies to map Te-ligand distances and orbital overlaps .

Advanced: What spectroscopic and computational methods validate the electronic effects of the tellurium substituent?

Methodological Answer:

- NMR: Te NMR detects electronic environments (δ 500-900 ppm for aryl-Te compounds) .

- X-ray crystallography: Resolves Te-C bond lengths (~2.05 Å) and coordination geometry.

- DFT calculations: Predict redox potentials and HOMO-LUMO gaps to correlate with experimental antioxidant activity .

Basic: What safety protocols are critical for handling 4-(phenyltelluro)phenol in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, sealed goggles, and fume hoods mandatory due to Te toxicity .

- Spill management: Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

- First aid: Immediate eye irrigation (15 mins) for exposure; monitor for delayed allergic reactions .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence electrophilic substitution pathways in phenyltelluro-phenols?

Methodological Answer:

- Solvent effects: Polar solvents (e.g., MeCN) stabilize transition states in Friedel-Crafts alkylation.

- Temperature control: Low temps (0–5°C) suppress side reactions during nitration/sulfonation .

- Catalyst screening: Iron-chromium oxides enhance regioselectivity in methylation (e.g., 2,6-dimethylphenol synthesis) .

Advanced: What strategies address reproducibility challenges in synthesizing enantiopure phenyltelluro-phenol derivatives?

Methodological Answer:

- Chiral auxiliaries: Use (-)-menthol or BINOL to induce asymmetry during Te insertion .

- Chromatography: Chiral HPLC (e.g., Chiralpak IA) with hexane/IPA mobile phase for enantiomer separation.

- Crystallization: Slow evaporation from ethanol/water mixtures to isolate stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.